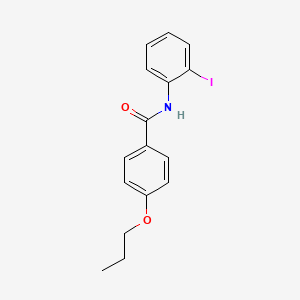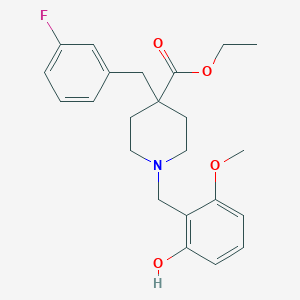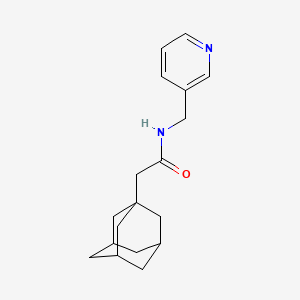
N-(2-iodophenyl)-4-propoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-iodophenyl)-4-propoxybenzamide, also known as IPPB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. IPPB is a derivative of benzamide and is synthesized through a multi-step process.
科学的研究の応用
N-(2-iodophenyl)-4-propoxybenzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have potential as an anti-inflammatory agent, as well as a potential treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
作用機序
The exact mechanism of action of N-(2-iodophenyl)-4-propoxybenzamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. By inhibiting MAO-B, this compound may increase the levels of dopamine in the brain, which could potentially have therapeutic effects in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its potential as an anti-inflammatory and neuroprotective agent, this compound has also been shown to have antioxidant properties. It has been suggested that this compound may be able to protect against oxidative stress, which is believed to play a role in the development of various diseases, including Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One advantage of using N-(2-iodophenyl)-4-propoxybenzamide in lab experiments is its potential as a selective MAO-B inhibitor. This could make it a useful tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on N-(2-iodophenyl)-4-propoxybenzamide. One area of interest is the development of new treatments for Parkinson's disease and other neurological disorders. This compound has shown promise as a potential neuroprotective agent, and further research could help to elucidate its mechanism of action and potential therapeutic applications. Additionally, there is interest in studying the potential anti-inflammatory and antioxidant properties of this compound, which could have implications for the treatment of a range of diseases. Finally, there is interest in developing new synthesis methods for this compound that could make it more accessible for use in scientific research.
合成法
The synthesis of N-(2-iodophenyl)-4-propoxybenzamide involves several steps, including the reaction of 2-iodoaniline with propionyl chloride to form 2-iodo-N-propionylaniline. This intermediate is then reacted with 4-chlorobenzoic acid to form N-(2-iodophenyl)-4-propionylaniline. Finally, the propionyl group is replaced with a propoxy group through a reaction with propyl alcohol, resulting in the formation of this compound.
特性
IUPAC Name |
N-(2-iodophenyl)-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16INO2/c1-2-11-20-13-9-7-12(8-10-13)16(19)18-15-6-4-3-5-14(15)17/h3-10H,2,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYIYAYGPBQXPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-quinolinylcarbonyl)amino]ethyl nicotinate](/img/structure/B5007664.png)
![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(4-bromophenyl)vinyl]benzamide](/img/structure/B5007665.png)


![3-amino-7,7-dimethyl-5-oxo-4-phenyl-4,5,6,7,8,9-hexahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5007677.png)


![1-{2-[5-(2-furyl)-3-(4-isobutylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5007705.png)

![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007730.png)
![2-[(6,7-dimethoxy-1-isoquinolinyl)methyl]-4,5-dimethoxyaniline](/img/structure/B5007739.png)
![1-(4-chlorophenyl)-5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5007746.png)
![4-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)benzamide](/img/structure/B5007764.png)
![(4-isopropylphenyl)[(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]amine](/img/structure/B5007765.png)